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Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 2-methyl-1-nitro-4-phenoxybenzene (CAS No. 112880-83-8).[1] In the absence of publicly

available experimental spectra, this document leverages established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS) to predict the characteristic spectral features of this molecule. By analyzing the electronic

effects of the constituent functional groups—a nitro group, a methyl group, and a phenoxy

group—on a benzene scaffold, we offer a robust theoretical framework for the identification and

characterization of this compound. This guide is intended for researchers, scientists, and

professionals in drug development who require a detailed understanding of the spectroscopic

properties of substituted aromatic ethers.

Molecular Structure and Electronic Profile
2-Methyl-1-nitro-4-phenoxybenzene possesses a molecular formula of C₁₃H₁₁NO₃ and a

molecular weight of 229.23 g/mol .[2] The molecule's structure, depicted below, is

characterized by a central benzene ring substituted with a methyl group, a nitro group, and a

phenoxy group. The interplay of the electron-donating methyl group and the electron-

withdrawing nitro and phenoxy groups creates a distinct electronic environment that governs its

spectroscopic behavior.
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Figure 1: Chemical structure of 2-Methyl-1-nitro-4-phenoxybenzene with atom numbering for

spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The predicted ¹H NMR spectrum of 2-Methyl-1-nitro-4-phenoxybenzene in a standard solvent

like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of both benzene

rings and the methyl protons. The electron-withdrawing nature of the nitro group is expected to

deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 2-Methyl-1-nitro-4-phenoxybenzene

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 ~ 7.9 - 8.1 d 1H

H-5 ~ 7.2 - 7.4 dd 1H

H-6 ~ 7.0 - 7.2 d 1H

H-2', H-6' ~ 7.3 - 7.5 t 2H

H-3', H-5' ~ 7.1 - 7.3 t 2H

H-4' ~ 7.0 - 7.2 t 1H

-CH₃ ~ 2.3 - 2.5 s 3H

Interpretation:

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to

significant deshielding and a downfield chemical shift. It is expected to appear as a doublet

due to coupling with H-5.

H-5: Positioned meta to the nitro group and ortho to the phenoxy group, its chemical shift will

be influenced by both. It should appear as a doublet of doublets due to coupling with H-3 and

H-6.
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H-6: This proton is ortho to the methyl group and meta to the nitro group. It is expected to be

a doublet due to coupling with H-5.

Phenoxy Protons (H-2'/H-6', H-3'/H-5', H-4'): These protons on the unsubstituted phenoxy

ring will exhibit classic splitting patterns for a monosubstituted benzene ring, appearing in the

typical aromatic region.

Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield

aromatic region, as there are no adjacent protons to couple with.

Hypothetical Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-nitro-4-
phenoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-32, to achieve adequate signal-to-noise.

Spectral Width: 0-12 ppm.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00

ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due

to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-
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equivalent and should produce distinct signals.

Table 2: Predicted ¹³C NMR Data for 2-Methyl-1-nitro-4-phenoxybenzene

Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (C-NO₂) ~ 145 - 150

C-2 (C-CH₃) ~ 130 - 135

C-3 ~ 125 - 130

C-4 (C-O) ~ 155 - 160

C-5 ~ 120 - 125

C-6 ~ 115 - 120

C-1' ~ 150 - 155

C-2', C-6' ~ 120 - 125

C-3', C-5' ~ 128 - 132

C-4' ~ 125 - 130

-CH₃ ~ 15 - 20

Interpretation:

Quaternary Carbons: The carbons directly attached to the nitro group (C-1), the ether oxygen

(C-4 and C-1'), and the methyl group (C-2) are expected to be significantly downfield. The

carbon bearing the nitro group (C-1) is typically highly deshielded.[4]

Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will be

influenced by the substituent effects.

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Hypothetical Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
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Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer (corresponding to a 400 MHz

¹H instrument).

Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the

¹³C nucleus.

Spectral Width: 0-200 ppm.

Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the

CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Methyl-1-nitro-4-phenoxybenzene will be characterized by absorption

bands corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for 2-Methyl-1-nitro-4-phenoxybenzene

Functional Group
Predicted Wavenumber
(cm⁻¹)

Description

Aromatic C-H 3100 - 3000 Stretching

Aliphatic C-H (-CH₃) 2980 - 2850 Stretching

N-O (Nitro) 1550 - 1500 and 1370 - 1330
Asymmetric and Symmetric

Stretching

Aromatic C=C 1600 - 1450 Ring Stretching

C-O-C (Ether) 1250 - 1200 and 1050 - 1000
Asymmetric and Symmetric

Stretching

C-N 870 - 830 Stretching

Interpretation:
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Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric

stretching vibrations of the N-O bonds.

Ether Linkage: The C-O-C stretching bands will also be prominent features of the spectrum.

Aromatic and Aliphatic C-H: The C-H stretching vibrations will appear in their respective

regions.

Aromatic C=C: Multiple bands in the 1600-1450 cm⁻¹ region will confirm the presence of the

aromatic rings.

Hypothetical Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare a thin film of the compound on a KBr or NaCl salt plate by

dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the

solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the

sample with dry KBr powder and pressing it into a disc.

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

holder or a pure KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation

pattern of the molecule, aiding in its structural elucidation.

Predicted Mass Spectrum Data:

Molecular Ion (M⁺): m/z = 229.07 (calculated for C₁₃H₁₁NO₃⁺)

Major Fragmentation Pathways:
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Figure 2: Predicted major fragmentation pathways for 2-Methyl-1-nitro-4-phenoxybenzene.

Interpretation:

The molecular ion peak at m/z 229 should be observable.

A significant fragment at m/z 183 would correspond to the loss of the nitro group (NO₂).

Cleavage of the ether bond could lead to fragments at m/z 136 (the nitrotoluene radical

cation) and m/z 93 (the phenoxy radical).

Further fragmentation of the phenoxy radical could produce the phenyl cation at m/z 77.

Hypothetical Experimental Protocol for Mass
Spectrometry

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled

liquid chromatography (LC) system.

Ionization Method: Utilize Electron Ionization (EI) for fragmentation analysis or a softer

ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Data Acquisition: Scan a mass range of m/z 50-500.
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Conclusion
This guide presents a detailed theoretical prediction of the ¹H NMR, ¹³C NMR, IR, and MS

spectroscopic data for 2-Methyl-1-nitro-4-phenoxybenzene. The predicted data, based on

established chemical principles and comparison with analogous structures, provides a valuable

resource for the identification and characterization of this compound. Experimental verification

of these predictions will be crucial for confirming the precise spectroscopic features. The

provided hypothetical experimental protocols offer a starting point for researchers aiming to

acquire and analyze the spectroscopic data for this molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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